
3-Methoxy-4-methylbenzaldehyde
Overview
Description
3-Methoxy-4-methylbenzaldehyde is an aromatic aldehyde with the molecular formula C9H10O2. It is a derivative of benzaldehyde, where the benzene ring is substituted with a methoxy group (-OCH3) at the third position and a methyl group (-CH3) at the fourth position. This compound is known for its pleasant aroma and is used in various applications, including the synthesis of pharmaceuticals and fragrances .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methoxy-4-methylbenzaldehyde can be synthesized through several methods. One common method involves the formylation of 3-methoxy-4-methylbenzene (p-cresol) using the Vilsmeier-Haack reaction. This reaction uses a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group (-CHO) into the aromatic ring .
Industrial Production Methods
In industrial settings, the production of this compound often involves the oxidation of 3-methoxy-4-methyltoluene using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). The reaction is typically carried out under controlled conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-4-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-methoxy-4-methylbenzoic acid using strong oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to the corresponding alcohol, 3-methoxy-4-methylbenzyl alcohol, using reducing agents such as sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in an alcoholic solvent.
Substitution: Electrophiles such as halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: 3-Methoxy-4-methylbenzoic acid.
Reduction: 3-Methoxy-4-methylbenzyl alcohol.
Substitution: Various halogenated derivatives depending on the electrophile used.
Scientific Research Applications
Chemical Synthesis
3-Methoxy-4-methylbenzaldehyde serves as a crucial intermediate in the synthesis of various organic compounds. Its structural properties allow it to participate in several chemical reactions:
- Alkaloid Synthesis : It is utilized in the preparation of alkaloids, which are important in medicinal chemistry due to their pharmacological activities. The compound can be transformed into more complex molecules through various synthetic pathways .
- Pharmaceutical Intermediates : The compound acts as a precursor for synthesizing pharmaceutical agents. For example, it has been involved in the production of anti-cancer and anti-inflammatory drugs .
- Vinylogous Reactions : Recent studies have highlighted the use of this compound in vinylogous reactions, which are significant for constructing complex molecular frameworks. This approach enhances the efficiency of synthesizing various derivatives that hold therapeutic potential .
Research has indicated that this compound exhibits notable biological properties:
- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, making it a candidate for further exploration in developing antimicrobial agents . Its derivatives may possess enhanced activity due to structural modifications.
- Antioxidant Properties : Studies suggest that this compound can scavenge free radicals, contributing to its potential use in nutraceuticals and cosmeceuticals aimed at promoting health and preventing oxidative stress-related diseases .
Fragrance and Flavor Industry
Due to its pleasant aroma, this compound is widely used in the fragrance industry:
- Perfume Formulations : It is incorporated into perfumes and scented products for its sweet, floral scent reminiscent of jasmine or cherry blossoms. This compound enhances the olfactory profile of various fragrances .
- Flavoring Agent : In food technology, it is used as a flavoring agent due to its aromatic properties. Its application spans across confectionery and beverage industries where it contributes to flavor enhancement.
Industrial Applications
The versatility of this compound extends to several industrial applications:
- Polymer Chemistry : The compound can be utilized in the formulation of polymers where it acts as a reactive monomer to create specialty polymers with unique properties .
- Dyes and Pigments : It serves as an intermediate in synthesizing dyes and pigments used in textiles and coatings, contributing to color stability and vibrancy.
Case Study 1: Synthesis of Alkaloids
In a study focusing on the synthesis of alkaloids from natural sources, researchers utilized this compound as a starting material. The resulting compounds demonstrated significant biological activity against cancer cell lines, highlighting the importance of this aldehyde in drug development.
Case Study 2: Antimicrobial Efficacy
A series of experiments were conducted to evaluate the antimicrobial efficacy of derivatives synthesized from this compound. The results indicated that certain modifications enhanced activity against resistant bacterial strains, making them viable candidates for new antibiotic formulations.
Mechanism of Action
The mechanism of action of 3-methoxy-4-methylbenzaldehyde varies depending on its application. In biological systems, it is believed to exert its effects by interacting with cellular components, such as enzymes and receptors. For example, its antifungal activity may involve the inhibition of fungal cell wall synthesis or disruption of membrane integrity .
Comparison with Similar Compounds
3-Methoxy-4-methylbenzaldehyde can be compared with other similar compounds, such as:
3-Hydroxy-4-methoxybenzaldehyde: This compound has a hydroxyl group (-OH) instead of a methyl group, which can significantly alter its chemical properties and reactivity.
4-Methoxybenzaldehyde: Lacks the methyl group, making it less sterically hindered and potentially more reactive in certain substitution reactions.
3-Chloro-4-methoxybenzaldehyde: Contains a chlorine atom, which can introduce different electronic effects and reactivity patterns.
Each of these compounds has unique properties and applications, highlighting the versatility and importance of functional group modifications in aromatic aldehydes.
Biological Activity
3-Methoxy-4-methylbenzaldehyde (CAS No. 24973-22-6), also known as p-anisaldehyde, is an aromatic aldehyde with a methoxy group and a methyl group attached to a benzene ring. This compound has garnered attention for its diverse biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. This article synthesizes current research findings on the biological activity of this compound, supported by data tables and case studies.
Molecular Structure and Characteristics:
- Molecular Formula: C9H10O2
- Molecular Weight: 150.17 g/mol
- Solubility: Soluble in organic solvents; moderate solubility in water (0.52 mg/ml) .
Property | Value |
---|---|
Boiling Point | Not specified |
Log P (octanol-water) | 1.91 to 2.25 |
H-bond Acceptors | 2 |
H-bond Donors | 0 |
GI Absorption | High |
BBB Permeability | Yes |
CYP Inhibition | CYP1A2 (Yes) |
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against various pathogens. A study evaluating the efficacy of this compound against multi-drug resistant Staphylococcus aureus showed notable antibacterial activity at concentrations around 32 µg/mL . Additionally, it demonstrated antifungal activity against Cryptococcus neoformans, suggesting its potential in treating fungal infections .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Experimental models have shown that this compound can inhibit the production of pro-inflammatory cytokines, which are critical in the inflammatory response. This mechanism suggests its potential therapeutic application in inflammatory diseases .
Anticancer Potential
Recent studies have explored the anticancer activity of this compound. In vitro tests indicated that it can induce apoptosis in cancer cell lines, particularly breast cancer cells (MDA-MB-231). The underlying mechanism appears to involve the modulation of apoptotic pathways and cell cycle arrest .
Case Study: Structure-Activity Relationship (SAR)
A systematic investigation into the structure-activity relationship (SAR) of aromatic aldehydes, including this compound, revealed that modifications on the benzene ring significantly affect biological activity. The presence of electron-donating groups like methoxy enhances the compound's reactivity with biological targets, increasing its antimicrobial and anticancer efficacy .
Table 2: Summary of Biological Activities
Activity Type | Pathogen/Cell Line | Concentration/Effect |
---|---|---|
Antibacterial | Staphylococcus aureus | Active at 32 µg/mL |
Antifungal | Cryptococcus neoformans | Significant inhibition |
Anti-inflammatory | Cytokine production | Reduced levels observed |
Anticancer | MDA-MB-231 breast cancer cells | Induces apoptosis |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-Methoxy-4-methylbenzaldehyde, and how can reaction efficiency be optimized?
- Methodological Answer : A common approach involves condensation reactions using substituted benzaldehyde precursors. For example, 4-benzyloxy-3-methoxybenzaldehyde was synthesized via a Schiff base reaction between 2-hydrazinopyridine and the aldehyde in ethanol with acetic acid catalysis, yielding 91% after purification . Optimizing stoichiometry (1:1 molar ratio), solvent choice (ethanol for solubility), and catalytic acid (acetic acid) enhances efficiency. Monitoring via TLC (dichloromethane mobile phase) ensures reaction completion .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H-NMR : The aldehyde proton typically resonates at δ ~10.72 ppm, while methoxy groups appear at δ ~3.84 ppm. Aromatic protons show splitting patterns (e.g., doublets at δ 7.24 ppm) indicative of substitution .
- FTIR : Strong absorption bands at ~1596 cm⁻¹ (C=O stretch) and ~1261 cm⁻¹ (C-O of methoxy) confirm functional groups .
- HRMS : Validates molecular weight (e.g., [M+H]+ at m/z 334.1553 for a related compound) .
Q. What are the stability considerations for storing this compound?
- Methodological Answer : Store in airtight containers at 0–6°C to prevent oxidation or moisture absorption. Avoid exposure to light, as UV degradation can alter aldehyde functionality. Compatibility testing with common solvents (e.g., DMSO, ethanol) is recommended to avoid decomposition .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported NMR chemical shifts for this compound?
- Methodological Answer : Discrepancies may arise from solvent effects (e.g., DMSO-d6 vs. CDCl3), concentration, or impurities. For example, δ 10.72 ppm for the aldehyde proton in DMSO-d6 may shift in polar aprotic solvents. Cross-validate using 13C-NMR (e.g., carbonyl carbons at ~157 ppm) and spiking experiments with authentic standards. Systematic solvent studies and purity assessments (HPLC) can isolate variables .
Q. What strategies mitigate the formation of by-products during the synthesis of this compound?
- Methodological Answer :
- Protective Groups : Use methoxymethyl (MOM) or benzyl groups to block reactive hydroxyl sites during synthesis, as seen in 3-methoxy-4-(methoxymethoxy)benzaldehyde preparation .
- Purification : Vacuum filtration and sequential washing (water followed by methanol) remove unreacted hydrazines or acidic by-products .
- Reaction Monitoring : Real-time NMR or TLC detects intermediates, allowing adjustments to reaction time/temperature .
Q. How do computational models predict the reactivity of this compound in nucleophilic reactions?
- Methodological Answer : Quantum-chemical calculations (e.g., DFT) model electron density at the aldehyde group, revealing susceptibility to nucleophilic attack. QSPR models correlate substituent effects (e.g., methoxy vs. methyl groups) with reaction rates. For instance, the electron-donating methoxy group decreases electrophilicity compared to unsubstituted benzaldehyde, as predicted by CC-DPS’s patented QSQN technology .
Q. Data Contradiction Analysis
Q. How should researchers address conflicting data on the solubility of this compound in polar solvents?
- Methodological Answer : Discrepancies (e.g., slight solubility in water vs. high solubility in ethanol) may stem from measurement conditions (temperature, pH). Replicate experiments under standardized conditions (25°C, neutral pH) and use techniques like gravimetric analysis or UV-Vis spectroscopy for quantification. Cross-reference with analogs (e.g., 4-hydroxybenzaldehyde solubility: 8.45 mg/mL in water ) to identify trends .
Q. Tables for Key Data
Property | Value/Technique | Reference |
---|---|---|
1H-NMR (DMSO-d6) | δ 10.72 (s, 1H, aldehyde) | |
FTIR (ATR) | 1596 cm⁻¹ (C=O stretch) | |
Storage Conditions | 0–6°C, airtight container | |
Synthetic Yield | 91% (Schiff base reaction) |
Properties
IUPAC Name |
3-methoxy-4-methylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-7-3-4-8(6-10)5-9(7)11-2/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVDHPUFLDYYBPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90405828 | |
Record name | 3-Methoxy-4-methylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90405828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24973-22-6 | |
Record name | 3-Methoxy-4-methylbenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24973-22-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methoxy-4-methylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90405828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.